11-Chloroundecanoic acid 11-Chloroundecanoic acid
Brand Name: Vulcanchem
CAS No.: 1860-44-2
VCID: VC21195182
InChI: InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
SMILES: C(CCCCCCl)CCCCC(=O)O
Molecular Formula: C11H21ClO2
Molecular Weight: 220.73 g/mol

11-Chloroundecanoic acid

CAS No.: 1860-44-2

Cat. No.: VC21195182

Molecular Formula: C11H21ClO2

Molecular Weight: 220.73 g/mol

* For research use only. Not for human or veterinary use.

11-Chloroundecanoic acid - 1860-44-2

Specification

CAS No. 1860-44-2
Molecular Formula C11H21ClO2
Molecular Weight 220.73 g/mol
IUPAC Name 11-chloroundecanoic acid
Standard InChI InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Standard InChI Key GVZXFVFTBUYBJD-UHFFFAOYSA-N
SMILES C(CCCCCCl)CCCCC(=O)O
Canonical SMILES C(CCCCCCl)CCCCC(=O)O

Introduction

Chemical Structure and Properties

11-Chloroundecanoic acid (CAS: 1860-44-2) is an aliphatic carboxylic acid containing an eleven-carbon chain with a terminal chlorine substituent. The structural characteristics and physical properties of this compound make it valuable for various chemical transformations.

Basic Information

PropertyValue
Chemical FormulaC11H21ClO2
Molecular Weight220.73 g/mol
CAS Number1860-44-2
SynonymsUndecanoic acid, 11-chloro-; BRN 1767204
Physical StateSolid
IUPAC Name11-chloroundecanoic acid
PropertyValue
Flash PointNot reported
Storage Temperature2-8°C (recommended)
SolubilityLimited solubility in water; soluble in common organic solvents

Synthetic Methods

Several approaches have been reported for the synthesis of 11-chloroundecanoic acid, reflecting its importance as a versatile building block in organic synthesis.

Direct Halogenation

Direct chlorination of undecanoic acid can be employed, though this method typically yields a mixture of isomers with varying positions of chlorination. Selective terminal chlorination requires controlled reaction conditions and often involves protecting group strategies .

From Terminal Alcohols

The synthesis can be achieved by oxidation of 11-chloro-1-undecanol, which maintains the terminal chlorine while converting the alcohol to a carboxylic acid .

From Unsaturated Precursors

Analytical Characterization

Various analytical techniques have been employed to characterize 11-chloroundecanoic acid, providing valuable data for identification and purity assessment.

Chromatographic Analysis

Gas chromatography (GC) has been extensively used for analyzing 11-chloroundecanoic acid and its derivatives. The Kovats' retention indices for this compound on different stationary phases provide reliable identification parameters:

Column TypeActive PhaseTemperature (°C)Retention IndexReference
CapillarySE-301401847Haken, Madden, et al., 1984
CapillarySE-301601885Haken, Madden, et al., 1984
CapillarySE-301801856Haken, Madden, et al., 1984
CapillarySE-302001861Haken, Madden, et al., 1984

Applications and Research Uses

11-Chloroundecanoic acid serves as a valuable intermediate in various chemical syntheses and applications.

Synthetic Intermediate

The compound functions as a key building block in organic synthesis, particularly for the preparation of more complex structures containing the undecanoic acid backbone . Its terminal chlorine provides a reactive site for nucleophilic substitution reactions, enabling further functionalization.

Esterification Reactions

The derivative chloromethyl 11-chloroundecanoate (CAS: 80418-97-9) has been studied for its chromatographic properties and potential applications . The esterification of 11-chloroundecanoic acid represents an important transformation for modifying its properties and reactivity.

Pharmaceutical Research

While specific pharmaceutical applications aren't extensively documented in the provided literature, halogenated fatty acids generally serve as important scaffolds in medicinal chemistry for the development of bioactive compounds .

ClassificationDescription
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety Description26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice

Comparison with Related Compounds

Understanding the relationship between 11-chloroundecanoic acid and structurally similar compounds provides valuable context for its chemical behavior and applications.

Comparison with Other Halogenated Fatty Acids

CompoundFormulaMW (g/mol)Key Differences
11-Chloroundecanoic acidC11H21ClO2220.73Terminal chlorine on C11
11-Bromoundecanoic acidC11H21BrO2265.19Contains bromine instead of chlorine; increased reactivity
3-Chloroundecanoic acidC11H21ClO2220.73Chlorine positioned at C3 instead of C11

Comparison with 11-Mercaptoundecanoic Acid

11-Mercaptoundecanoic acid (MUA, CAS: 71310-21-9) is a related compound with a terminal thiol (-SH) group instead of chlorine. This structural difference significantly alters its chemical properties and applications:

Property11-Chloroundecanoic acid11-Mercaptoundecanoic acid
FormulaC11H21ClO2C11H22O2S
MW (g/mol)220.73218.36
Key ApplicationsSynthetic intermediateSelf-assembled monolayers on gold; biosensor development
ReactivityNucleophilic substitutionStrong affinity for metal surfaces; disulfide formation

11-Mercaptoundecanoic acid is notably used for the formation of self-assembled monolayers (SAMs) on gold surfaces, making it valuable in biosensor development and nanotechnology applications .

Research Methods and Stock Preparation

For research applications, proper preparation of 11-chloroundecanoic acid solutions is essential.

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of different concentrations:

ConcentrationStock Solution Volume for Different Amounts
1 mg
1 mM4.5302 mL
5 mM0.906 mL
10 mM0.453 mL

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